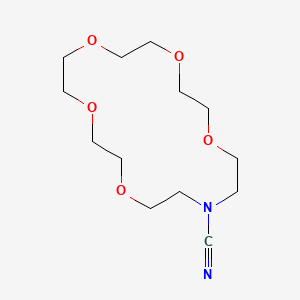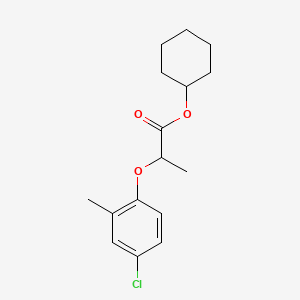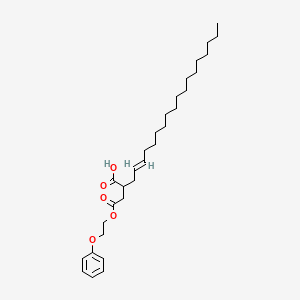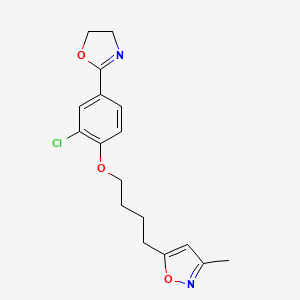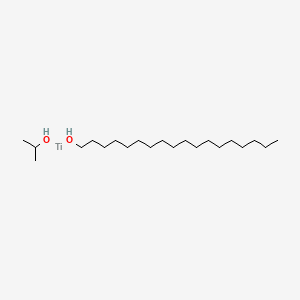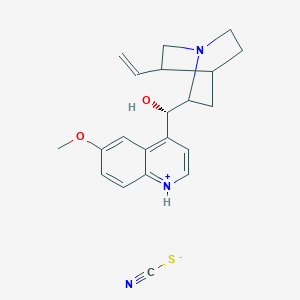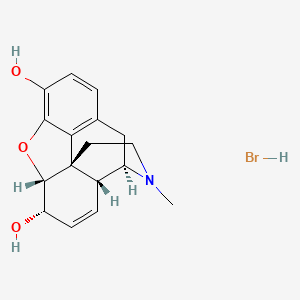
Morphine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphine hydrobromide: is a derivative of morphine, an opiate found naturally in the opium poppy (Papaver somniferum). Morphine is primarily used as an analgesic to relieve severe pain. This compound, like other morphine salts, is used in medical settings for its potent pain-relieving properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morphine hydrobromide can be synthesized from morphine through a reaction with hydrobromic acid. The process involves dissolving morphine in an appropriate solvent and then adding hydrobromic acid to form the hydrobromide salt. The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of morphine from opium poppies, followed by its conversion to the hydrobromide salt. The process includes several purification steps to remove impurities and ensure the pharmaceutical grade of the final product .
Chemical Reactions Analysis
Types of Reactions: Morphine hydrobromide undergoes various chemical reactions, including:
Oxidation: Morphine can be oxidized to form morphine-N-oxide.
Reduction: Reduction of morphine can yield dihydromorphine.
Substitution: Morphine can undergo substitution reactions, such as N-demethylation to form normorphine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Demethylation using reagents like cyanogen bromide or other alkylating agents.
Major Products:
Oxidation: Morphine-N-oxide.
Reduction: Dihydromorphine.
Substitution: Normorphine.
Scientific Research Applications
Chemistry: Morphine hydrobromide is used in chemical research to study the structure-activity relationships of opiates and to develop new analgesic compounds .
Biology: In biological research, this compound is used to study the effects of opioids on cellular processes and receptor binding .
Medicine: Medically, this compound is used for pain management in conditions such as cancer, post-operative pain, and severe chronic pain .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various pain-relief medications .
Mechanism of Action
Morphine hydrobromide exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary targets are the mu-opioid receptors, which mediate analgesia, euphoria, and respiratory depression. Upon binding, this compound inhibits the release of neurotransmitters like substance P and glutamate, reducing the perception of pain .
Comparison with Similar Compounds
- Morphine sulfate
- Morphine hydrochloride
- Hydromorphone
- Oxycodone
- Tramadol
Comparison: Morphine hydrobromide is similar to other morphine salts like morphine sulfate and morphine hydrochloride in terms of its analgesic properties. it differs in its solubility and pharmacokinetic profile. Compared to hydromorphone and oxycodone, this compound has a different potency and side effect profile. Tramadol, while also an opioid, has a different mechanism of action and is less potent than this compound .
This compound stands out due to its specific solubility characteristics and its use in particular medical formulations where these properties are advantageous.
Properties
CAS No. |
630-81-9 |
|---|---|
Molecular Formula |
C17H20BrNO3 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrobromide |
InChI |
InChI=1S/C17H19NO3.BrH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H/t10-,11+,13-,16-,17-;/m0./s1 |
InChI Key |
OUOYRIJSFITIHQ-VYKNHSEDSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.Br |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


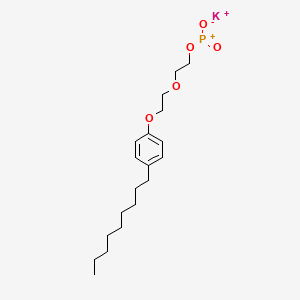

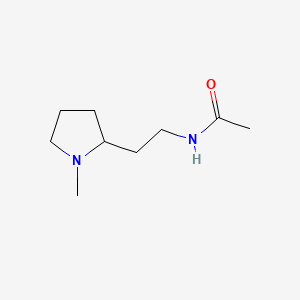

![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)
